(R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride typically involves the reaction of ®-3-aminopyrrolidine with cyclopentanone under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of ®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride
- ®-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride
- ®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)ethanone hydrochloride
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both the pyrrolidine and cyclopentyl groups . This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-cyclopentylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWYVUSBJSQPH-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CC[C@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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